Cas no 2138186-98-6 (tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylate)

tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylate
- Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
- EN300-1165335
- 2138186-98-6
-
- インチ: 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3
- InChIKey: HJXWPKPVSDNPGM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1C2C=C(CO)CC1CC2)=O
計算された属性
- せいみつぶんしりょう: 239.15214353g/mol
- どういたいしつりょう: 239.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.8Ų
tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1165335-1.0g |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 1g |
$1686.0 | 2023-06-08 | |
Enamine | EN300-1165335-1000mg |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95.0% | 1000mg |
$1686.0 | 2023-10-03 | |
Enamine | EN300-1165335-0.5g |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 0.5g |
$1316.0 | 2023-06-08 | |
Enamine | EN300-1165335-0.05g |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 0.05g |
$448.0 | 2023-06-08 | |
Enamine | EN300-1165335-0.1g |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 0.1g |
$584.0 | 2023-06-08 | |
Enamine | EN300-1165335-2.5g |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 2.5g |
$3304.0 | 2023-06-08 | |
1PlusChem | 1P0290RD-100mg |
tert-butyl3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 100mg |
$784.00 | 2023-12-19 | |
1PlusChem | 1P0290RD-5g |
tert-butyl3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 5g |
$6106.00 | 2023-12-19 | |
Enamine | EN300-1165335-500mg |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95.0% | 500mg |
$1316.0 | 2023-10-03 | |
Aaron | AR0290ZP-5g |
tert-butyl3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
2138186-98-6 | 95% | 5g |
$6749.00 | 2023-12-15 |
tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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9. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
tert-butyl 3-(hydroxymethyl)-8-azabicyclo3.2.1oct-2-ene-8-carboxylateに関する追加情報
Research Brief on tert-Butyl 3-(Hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS: 2138186-98-6)
The compound tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (CAS: 2138186-98-6) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research brief aims to provide an overview of the latest advancements and findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the importance of this bicyclic scaffold in the development of novel pharmacophores. The tert-butyl carbamate group and hydroxymethyl functionality present in the molecule offer versatile sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. Researchers have explored its utility in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents targeting various diseases.
One of the key areas of investigation has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route to tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, emphasizing the use of catalytic asymmetric methods to achieve high enantiomeric purity. The study reported a yield of 85% with >99% ee, demonstrating the feasibility of large-scale production for further biological evaluation.
In terms of biological activity, preliminary screening data has shown promising results. The compound has exhibited moderate inhibitory activity against certain kinases and proteases, suggesting potential applications in oncology and inflammatory diseases. Additionally, its ability to cross the blood-brain barrier has sparked interest in its use for central nervous system (CNS) targets. However, further structure-activity relationship (SAR) studies are needed to fully elucidate its pharmacological profile.
Recent patent filings (2022-2023) have also highlighted the commercial potential of this compound. Several pharmaceutical companies have included derivatives of tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate in their drug discovery pipelines, particularly for neurodegenerative disorders and rare diseases. The compound's unique bicyclic structure provides a rigid framework that can be exploited to enhance binding affinity and selectivity for specific biological targets.
Looking ahead, researchers are focusing on expanding the chemical space around this scaffold through diversification of the hydroxymethyl group and exploration of alternative protecting groups for the nitrogen atom. Computational modeling and fragment-based drug design approaches are being employed to predict and optimize the compound's interactions with various biological targets. These efforts are expected to yield new insights into the therapeutic potential of this intriguing molecular framework.
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